(4-Methyl-2-propyloxazol-5-yl)methanamine
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Overview
Description
(4-Methyl-2-propyloxazol-5-yl)methanamine is an organic compound with the molecular formula C8H14N2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-propyloxazol-5-yl)methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-propyl-4-methyl-5-oxazolecarboxylic acid with a suitable amine source, such as methanamine, under dehydrating conditions . The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride, followed by neutralization and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Reaction Setup: Mixing the starting materials in a reactor.
Dehydration: Adding a dehydrating agent to facilitate the reaction.
Neutralization: Neutralizing the reaction mixture to obtain the desired product.
Purification: Purifying the product through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-propyloxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Saturated heterocycles.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
(4-Methyl-2-propyloxazol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methyl-2-propyloxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride: A closely related compound with similar chemical properties.
N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine: Another related compound with a different heterocyclic ring structure.
Uniqueness
(4-Methyl-2-propyloxazol-5-yl)methanamine is unique due to its specific oxazole ring structure and the presence of a methanamine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-methyl-2-propyl-1,3-oxazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-3-4-8-10-6(2)7(5-9)11-8/h3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFVSRQYGAFLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(O1)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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